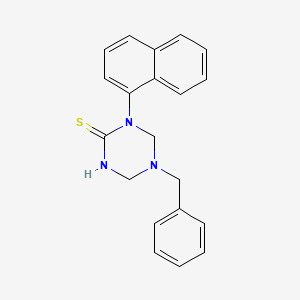![molecular formula C20H25NO2 B5878944 N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-phenyl-2-propen-1-amine](/img/structure/B5878944.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-phenyl-2-propen-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-phenyl-2-propen-1-amine, also known as Methoxyphenidine (MXP), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. MXP is structurally related to phencyclidine (PCP) and ketamine, which are widely used as anesthetics and recreational drugs. MXP has gained popularity in recent years due to its potent dissociative effects and its potential therapeutic applications.
作用机制
MXP acts as a non-competitive antagonist of NMDA receptors, which are involved in the regulation of glutamate neurotransmission. By blocking NMDA receptors, MXP disrupts the normal functioning of glutamate neurotransmission, leading to dissociative effects and analgesia. MXP also has affinity for other receptors, including sigma-1 receptors and dopamine transporters, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
MXP produces a range of biochemical and physiological effects, including dissociation, analgesia, sedation, and euphoria. These effects are dose-dependent and can be prolonged at higher doses. MXP has also been shown to increase heart rate and blood pressure, and to cause respiratory depression and hypoxia at high doses.
实验室实验的优点和局限性
MXP has several advantages and limitations for lab experiments. Its potent dissociative effects make it a useful tool for studying NMDA receptors and glutamate neurotransmission. MXP also has potential therapeutic applications, particularly in the treatment of addiction. However, its complex synthesis method and potential for abuse and toxicity limit its use in lab experiments.
未来方向
There are several future directions for the study of MXP. One area of research is the development of safer and more efficient synthesis methods for MXP. Another area of research is the investigation of the potential therapeutic applications of MXP, particularly in the treatment of addiction and depression. Further research is also needed to understand the long-term effects of MXP use and its potential for abuse and toxicity. Finally, the development of more selective and potent NMDA receptor antagonists may lead to the discovery of new therapeutic agents for a range of neurological and psychiatric disorders.
合成方法
MXP is synthesized through a multistep process that involves the reaction of 3,4-dimethoxyphenylacetonitrile with methylamine, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the reaction of the resulting amine with phenylacetaldehyde in the presence of a Lewis acid catalyst. The yield of MXP is typically low, and the synthesis process is complex and requires specialized equipment and expertise.
科学研究应用
MXP has been studied extensively for its potential therapeutic applications. It has been shown to have analgesic, anxiolytic, and antidepressant effects in animal models. MXP has also been investigated for its potential use in the treatment of addiction, particularly for opioid addiction. In addition, MXP has been studied for its potential use as a tool in neuroscience research, particularly in the study of N-methyl-D-aspartate (NMDA) receptors and glutamate neurotransmission.
属性
IUPAC Name |
(E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-phenylprop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-21(14-7-10-17-8-5-4-6-9-17)15-13-18-11-12-19(22-2)20(16-18)23-3/h4-12,16H,13-15H2,1-3H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZFYMJDTIHGPH-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CC=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)C/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198639 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-phenyl-2-propen-1-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-({[4-(methylthio)phenyl]sulfonyl}amino)benzoate](/img/structure/B5878882.png)






![4-methyl-N'-[(2,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5878920.png)

![1-[2,4-bis(methylsulfonyl)phenyl]piperidine](/img/structure/B5878927.png)
![5-hydroxy-2-{[4-(propionylamino)benzoyl]amino}benzoic acid](/img/structure/B5878932.png)


![1'-allyl-4',7'-dimethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5878968.png)